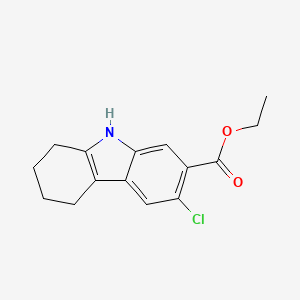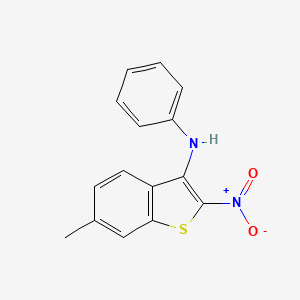![molecular formula C26H44N6O4 B15004642 Nonyl 2-[(4-cyano-6-{[2-(nonyloxy)-2-oxoethyl]amino}-1,3,5-triazin-2-yl)amino]acetate](/img/structure/B15004642.png)
Nonyl 2-[(4-cyano-6-{[2-(nonyloxy)-2-oxoethyl]amino}-1,3,5-triazin-2-yl)amino]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nonyl 2-[(4-cyano-6-{[2-(nonyloxy)-2-oxoethyl]amino}-1,3,5-triazin-2-yl)amino]acetate is a synthetic organic compound that belongs to the class of triazine derivatives. This compound is characterized by its complex structure, which includes a triazine ring, a cyano group, and nonyl chains. It is primarily used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Nonyl 2-[(4-cyano-6-{[2-(nonyloxy)-2-oxoethyl]amino}-1,3,5-triazin-2-yl)amino]acetate typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring is formed by the cyclization of appropriate precursors under controlled conditions.
Introduction of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction.
Attachment of Nonyl Chains: The nonyl chains are attached via esterification or amidation reactions.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The process includes:
Bulk Synthesis of Precursors: Large quantities of the necessary precursors are synthesized.
Controlled Reaction Conditions: The reactions are carried out in reactors with precise temperature and pressure control.
Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The nonyl chains or other substituents can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, alkylating agents.
Major Products:
Oxidized Derivatives: Compounds with additional oxygen-containing functional groups.
Reduced Derivatives: Compounds with amine groups replacing the cyano group.
Substituted Derivatives: Compounds with different alkyl or aryl groups replacing the nonyl chains.
Applications De Recherche Scientifique
Nonyl 2-[(4-cyano-6-{[2-(nonyloxy)-2-oxoethyl]amino}-1,3,5-triazin-2-yl)amino]acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of Nonyl 2-[(4-cyano-6-{[2-(nonyloxy)-2-oxoethyl]amino}-1,3,5-triazin-2-yl)amino]acetate involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular functions.
Comparaison Avec Des Composés Similaires
- Nonyl 2-[(4-cyano-6-{[2-(nonyloxy)-2-oxoethyl]amino}-1,3,5-triazin-2-yl)amino]propionate
- Nonyl 2-[(4-cyano-6-{[2-(nonyloxy)-2-oxoethyl]amino}-1,3,5-triazin-2-yl)amino]butyrate
Comparison:
- Structural Differences: The main difference lies in the length of the carbon chain attached to the triazine ring.
- Chemical Properties: These structural variations can lead to differences in solubility, reactivity, and biological activity.
- Uniqueness: Nonyl 2-[(4-cyano-6-{[2-(nonyloxy)-2-oxoethyl]amino}-1,3,5-triazin-2-yl)amino]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C26H44N6O4 |
|---|---|
Poids moléculaire |
504.7 g/mol |
Nom IUPAC |
nonyl 2-[[4-cyano-6-[(2-nonoxy-2-oxoethyl)amino]-1,3,5-triazin-2-yl]amino]acetate |
InChI |
InChI=1S/C26H44N6O4/c1-3-5-7-9-11-13-15-17-35-23(33)20-28-25-30-22(19-27)31-26(32-25)29-21-24(34)36-18-16-14-12-10-8-6-4-2/h3-18,20-21H2,1-2H3,(H2,28,29,30,31,32) |
Clé InChI |
MRGYPQGNUXHUIG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCOC(=O)CNC1=NC(=NC(=N1)C#N)NCC(=O)OCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[5,7-Bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-1-(3-nitrophenyl)ethanone](/img/structure/B15004560.png)
![3-(4-Chlorobenzyl)-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione](/img/structure/B15004562.png)
![2-[(2-cyanophenyl)sulfanyl]-N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]benzamide](/img/structure/B15004567.png)
![N-[6,6-dimethyl-2,4-dioxo-1-(2-phenylethyl)-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide](/img/structure/B15004572.png)
![N-{4-[N-(3-fluorophenyl)-beta-alanyl]phenyl}methanesulfonamide](/img/structure/B15004586.png)
![[4-(3,5-Dimethoxybenzoylamino)-3,5-dimethylpyrazol-1-yl]acetic acid, ethyl ester](/img/structure/B15004603.png)
![N-[1-(Adamantan-1-YL)propyl]-2-[2-(4-amino-1,2,5-oxadiazol-3-YL)-1H-1,3-benzodiazol-1-YL]acetamide](/img/structure/B15004609.png)
![[2-Methyl-4-(naphthalen-1-yl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl](phenyl)methanone](/img/structure/B15004617.png)

![Ethyl 1-({2-[(methoxycarbonyl)amino]-1,3-thiazol-5-yl}methyl)piperidine-4-carboxylate](/img/structure/B15004630.png)
![N-(4-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B15004632.png)

![3-[(4-nitro-1H-pyrazol-1-yl)methyl]-N-[4-(1H-pyrrol-1-yl)benzyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15004648.png)
![4-[(3-Bromophenyl)(diphenylphosphoryl)methyl]morpholine](/img/structure/B15004650.png)
